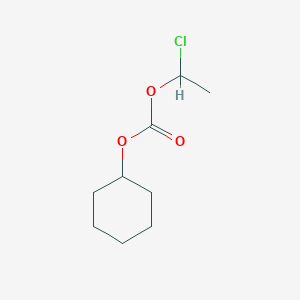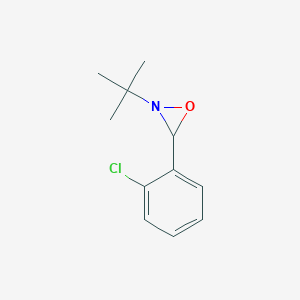
RO5256390
概要
説明
RO5256390は、ホフマン・ラ・ロシュによって開発された化合物であり、トレースアミン関連受容体1(TAAR1)のアゴニストとしての役割で知られています。この受容体は、内因性トレースアミンと結合する高度に保存されたGタンパク質共役受容体(GPCR)です。 This compoundは、動物モデルにおける強迫性および暴飲症のような摂食行動の減少に潜在的な可能性を示しており、暴食症などの障害の治療のための候補となっています .
科学的研究の応用
RO5256390 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of TAAR1 agonists and their interactions with other molecules.
Biology: The compound is used to investigate the role of TAAR1 in various biological processes, including neurotransmission and behavior.
Medicine: this compound is being explored as a potential treatment for binge eating disorder and other conditions related to compulsive behavior.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals and therapeutic agents.
作用機序
RO5256390は、トレースアミン関連受容体1(TAAR1)に結合することによって効果を発揮します。この結合は受容体を活性化し、それがモノアミンの神経伝達を調節します。 This compoundによるTAAR1の活性化は、精神刺激薬誘発過活動の阻止と、抗精神病薬であるオランザピンと類似した脳の活性化パターンを引き起こすことが示されています . これにより、this compoundには抗精神病薬様特性があり、神経伝達物質調節に関連する行動に影響を与える可能性があります。
生化学分析
Biochemical Properties
RO5256390 interacts with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that is widely distributed across the brain and gastrointestinal system . The compound binds to TAAR1 in a pocket near the extracellular region of the receptor, commonly termed the orthosteric binding pocket . This interaction activates TAAR1 signaling pathways through G protein subtypes .
Cellular Effects
In cellular models, this compound has been shown to block compulsive, binge-like eating in rats responding to a highly palatable sugary diet . This suggests that this compound can modulate cellular responses to certain stimuli, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TAAR1 receptor. Structural analysis reveals that this compound binds to TAAR1 mainly through polar interactions . This binding activates the receptor, leading to a cascade of intracellular events that modulate monoaminergic neurotransmission .
Dosage Effects in Animal Models
In animal models, this compound has been shown to block binge-like eating in rats The specific dosage effects of this compound in animal models have not been extensively studied
Metabolic Pathways
As a TAAR1 agonist, it is likely that it interacts with enzymes or cofactors involved in monoaminergic neurotransmission .
Transport and Distribution
Given its role as a TAAR1 agonist, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of this receptor .
Subcellular Localization
Given its role as a TAAR1 agonist, it is likely that it localizes to the same compartments or organelles as this receptor .
準備方法
合成経路と反応条件
RO5256390の合成には、オキサゾリン環の調製から始まるいくつかのステップが含まれます。重要な中間体である(S)-4-((S)-2-フェニルブチル)-4,5-ジヒドロ-オキサゾール-2-イルアミンは、オキサゾリン環の形成とそれに続く官能基化を含む一連の反応によって合成されます。
オキサゾリン環の形成: 最初のステップには、酸性条件下でアミノアルコールとカルボン酸誘導体を環化させてオキサゾリン環を形成することが含まれます。
官能基化: 次に、オキサゾリン環は、一連の置換反応によってフェニルブチル基を導入することによって官能基化されます。
工業生産方法
This compoundの工業生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に引き出すために、合成経路を最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、廃棄物とエネルギー消費を削減するためのグリーンケミストリーの原則の実装が含まれる可能性があります。
化学反応の分析
反応の種類
RO5256390は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために使用できます。
置換: フェニルブチル基は、他の官能基と置換してthis compoundの誘導体を生成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現できます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまな官能基を持つさまざまな誘導体を生成できます。
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: TAAR1アゴニストの挙動とその他の分子との相互作用を研究するためのモデル化合物として役立ちます。
生物学: この化合物は、神経伝達や行動など、さまざまな生物学的プロセスにおけるTAAR1の役割を調査するために使用されます。
医学: this compoundは、暴食症や強迫性行動に関連するその他の病状の潜在的な治療法として研究されています。
産業: この化合物のユニークな特性は、新しい医薬品や治療薬の開発において貴重なツールとなっています。
類似化合物との比較
RO5256390は、TAAR1アゴニストとしての高い選択性と効力においてユニークです。類似の化合物には、以下のようなものがあります。
RO5166017: 同様の特性を持つ別のTAAR1アゴニストですが、薬物動態プロファイルが異なります。
RO5073012: TAAR1に同等の効果を持つ化合物ですが、化学構造と結合親和性が異なります。
This compoundのユニークさは、TAAR1との特定の相互作用にあり、動物モデルにおける強迫性行動を効果的に軽減することが示されています .
特性
IUPAC Name |
(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFUBXESWHSL-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (RO5256390)?
A1: this compound acts as a selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] This receptor, when activated, modulates dopaminergic and glutamatergic signaling in the brain. []
Q2: How does this compound impact alcohol consumption in animal models?
A2: Studies in mice have shown that administration of this compound can transiently reduce alcohol consumption, particularly in mice with a high preference for alcohol. [, ] This effect appears to be linked to a reduction in alcohol preference and motivation for alcohol seeking. [, ]
Q3: Beyond alcohol abuse, what other potential therapeutic applications are being explored for this compound?
A3: Research suggests that this compound may hold promise in addressing cognitive dysfunction in Alzheimer's disease. It has been observed to promote the membrane insertion of NMDA receptors in cortical cells, potentially counteracting the negative effects of β-amyloid peptide (Aβ) on glutamatergic transmission and cognitive function. [, ] Additionally, this compound has shown potential in reducing compulsive, binge-like eating behaviors in animal models. []
Q4: Has this compound demonstrated efficacy in addressing drug addiction in preclinical studies?
A4: Preclinical studies have shown promising results with this compound in the context of cocaine addiction. Activation of TAAR1 by this compound has been linked to the prevention of relapse to cocaine-seeking behavior in animal models. []
Q5: What is known about the structure-activity relationship (SAR) of the 2-Aminooxazoline class, to which this compound belongs?
A5: Starting from a known adrenergic compound, structural modifications led to the discovery of 2-Aminooxazolines as potent and selective TAAR1 ligands. This highlights the importance of specific structural features within this class for TAAR1 activity. []
Q6: What is the significance of this compound's ability to penetrate the blood-brain barrier (BBB)?
A6: The ability of this compound to effectively cross the BBB is crucial for its therapeutic potential in central nervous system (CNS) disorders. This property allows the compound to reach its target, TAAR1, which is primarily located in the brain. []
Q7: What are the potential implications of TAAR1's interaction with the dopamine D2 receptor in the context of drug addiction?
A7: The interaction between TAAR1 and the dopamine D2 receptor is thought to play a significant role in the neurochemical effects of cocaine. [] This interaction may present a novel target for developing therapies for substance use disorders.
Q8: Are there any known instances of TAAR1 involvement in immune responses?
A8: Research has indicated that TAAR1 can influence immune responses. Specifically, TAAR1 has been found to regulate the secretion of tumor necrosis factor (TNF) from peripheral macrophages, suggesting a potential role in inflammatory processes. []
Q9: Are there any notable historical milestones or breakthroughs in the research of TAAR1 and its ligands?
A9: While a comprehensive historical account is beyond the scope of this Q&A, the identification of TAAR1 as a G protein-coupled receptor and the subsequent discovery of its role in modulating monoamine neurotransmission represent major milestones in the field. These findings paved the way for the development of selective ligands like this compound and the exploration of their therapeutic potential in various neurological and psychiatric disorders. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)







![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
